Alicaforsen, known by its trade name Camligo, is an innovative therapeutic agent classified as an antisense oligonucleotide. This compound specifically targets the messenger RNA responsible for the production of the human intercellular adhesion molecule 1 receptor. By inhibiting this receptor, Alicaforsen aims to modulate inflammatory responses, particularly in conditions such as ulcerative colitis and pouchitis. It has been granted orphan drug designation and is utilized as an unlicensed medicine under international regulations for treating these inflammatory bowel diseases.
Alicaforsen was discovered by Ionis Pharmaceuticals, which later licensed its development to Atlantic Healthcare in 2007. It falls under the category of antisense oligonucleotides, which are designed to bind to specific RNA sequences and inhibit their function. This class of drugs has gained attention for its potential in treating various diseases, particularly those involving inflammatory processes.
The synthesis of Alicaforsen is achieved through a solid-phase synthesis method, which involves the sequential addition of nucleotide bases to form the desired oligonucleotide sequence. This technique allows for precise control over the chemical structure and ensures high purity levels.
The synthesis includes the use of phosphorothioate modifications at the internucleotide linkages, enhancing stability against enzymatic degradation and improving bioavailability. The specific sequence used in Alicaforsen is designed to effectively hybridize with the target mRNA, facilitating its degradation through RNase H-mediated mechanisms.
Alicaforsen is a 20-base phosphorothioate modified antisense oligonucleotide. Its molecular formula is , with a molar mass of approximately 6368.13 g/mol. The structural integrity provided by phosphorothioate modifications contributes to its therapeutic efficacy.
The compound's structure allows it to effectively inhibit the production of intercellular adhesion molecule 1, which plays a critical role in leukocyte migration and inflammation in various diseases, including inflammatory bowel disease.
The primary reaction mechanism involves hybridization between Alicaforsen and its target mRNA, leading to RNase H-mediated degradation of the mRNA strand. This process effectively reduces the levels of intercellular adhesion molecule 1 in inflamed tissues.
The RNase H enzyme recognizes the RNA strand of the RNA-DNA hybrid formed by Alicaforsen binding to its target mRNA. This interaction results in cleavage of the RNA strand, thus preventing translation into protein and subsequently reducing inflammatory responses.
Alicaforsen's mechanism of action centers around its ability to inhibit intercellular adhesion molecule 1 expression. By targeting this molecule, Alicaforsen disrupts the recruitment and activation of leukocytes at sites of inflammation. This inhibition is particularly beneficial in conditions characterized by excessive inflammatory responses, such as ulcerative colitis.
Clinical studies have demonstrated that Alicaforsen can lead to significant improvements in disease activity indices among patients with active left-sided ulcerative colitis when administered as an enema. The median duration of response was notably longer compared to traditional treatments like mesalazine, suggesting a potential disease-modifying effect.
Alicaforsen is typically administered rectally as an enema formulation, allowing for localized delivery directly to inflamed tissues. This route enhances drug concentration at the site of action while minimizing systemic exposure.
The compound exhibits stability due to its phosphorothioate modifications, which protect it from rapid degradation by nucleases present in biological fluids. Additionally, its solubility profile allows for effective formulation as an enema.
Studies have shown that Alicaforsen maintains a favorable safety profile while providing durable clinical responses in patients with inflammatory bowel disease. Its unique mechanism offers a promising alternative for patients who do not respond adequately to conventional therapies.
Alicaforsen has been primarily investigated for its therapeutic applications in inflammatory bowel diseases such as ulcerative colitis and pouchitis. Clinical trials have indicated that it may offer significant benefits in terms of both short-term symptom relief and long-term disease management.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4